molecular formula C21H20ClN3O4S2 B3014354 N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide CAS No. 1021252-51-6

N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B3014354
M. Wt: 477.98
InChI Key: PAKZHJJHZZHTBK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The analysis of chemical reactions involving this compound would require detailed knowledge of its reactivity and the conditions under which it is used. Unfortunately, specific information about the chemical reactions of this compound was not found in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, specific information about the physical and chemical properties of this compound was not found in the search results .

Scientific Research Applications

Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase

N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is part of a class of compounds demonstrating potent inhibitory activity against key enzymes involved in nucleotide biosynthesis: thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair processes, making this compound and its analogues valuable for cancer research and potentially as therapeutic agents. A study detailed the synthesis and evaluation of classical and nonclassical analogues of this compound, highlighting their moderate to high potency against human TS and DHFR, illustrating the scaffold's conduciveness to dual enzyme inhibitory activity (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antitumor and Antimicrobial Activities

Further investigations into derivatives of the core chemical structure have demonstrated a broad range of biological activities, including antitumor and antimicrobial effects. For instance, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown potent anticancer activity against several human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines. These findings suggest the potential of these compounds in cancer therapy, with specific derivatives nearly as active as the standard chemotherapy drug doxorubicin (Hafez & El-Gazzar, 2017). In addition to antitumor activities, a series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been designed and synthesized, displaying significant antibacterial and anti-enzymatic potential, thereby indicating their usefulness in addressing bacterial infections and as enzyme inhibitors (Nafeesa et al., 2017).

Structural and Vibrational Spectroscopic Analysis

The structural characterization and vibrational spectroscopy of compounds within this chemical class have been explored, providing insights into their molecular geometry, intramolecular hydrogen bond formation, and intermolecular interactions. Such studies are fundamental for understanding the chemical and physical properties of these compounds, which is crucial for their potential application in drug design and development. Vibrational spectroscopic signatures obtained through Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations, have elucidated the stereo-electronic interactions leading to the stability of these molecules, offering a detailed perspective on their molecular structure and behavior (Jenepha Mary, Pradhan, & James, 2022).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it is handled and used. Specific safety and hazard information for this compound was not found in the search results .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S2/c1-3-14-5-8-16(9-6-14)31(28,29)18-11-23-21(25-20(18)27)30-12-19(26)24-15-7-4-13(2)17(22)10-15/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKZHJJHZZHTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

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